molecular formula C9H11BrN2O2 B13044161 (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

Cat. No.: B13044161
M. Wt: 259.10 g/mol
InChI Key: IRRYOLDLTWAXPW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid is a β-amino acid derivative featuring a pyridine ring substituted with bromine and methyl groups at the 5- and 6-positions, respectively. The stereochemistry at the 3S position and the electron-withdrawing bromine atom may enhance interactions with enzymatic targets, while the methyl group could influence steric and pharmacokinetic properties .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

IRRYOLDLTWAXPW-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)[C@H](CC(=O)O)N)Br

Canonical SMILES

CC1=C(C=CC(=N1)C(CC(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Starting Materials

  • The synthesis typically begins with commercially available or easily synthesized 2-bromo-6-methylpyridine derivatives or related pyridine precursors.
  • For the amino acid backbone, chiral amino acid synthons or protected amino acid derivatives are employed to ensure stereochemical control.

Synthetic Route Summary

The preparation generally follows these stages:

Step Description Key Reagents/Conditions Notes
1 Functionalization of pyridine ring Bromination (if needed), methylation Bromine introduction at 5-position can be via electrophilic bromination using bromine with catalysts
2 Formation of chiral amino acid backbone Use of chiral amino acid synthons or asymmetric synthesis Ensures (3S)-configuration at the amino acid center
3 Coupling of amino acid and pyridine moiety Suzuki-Miyaura cross-coupling or nucleophilic substitution Suzuki coupling is favored for mild conditions and functional group tolerance
4 Deprotection and purification Acid/base treatment, chromatography Final step to obtain pure (3S)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

Detailed Synthetic Approach

Suzuki-Miyaura Cross-Coupling Reaction
  • This palladium-catalyzed cross-coupling is a preferred method to link the amino acid backbone with the brominated pyridine ring.
  • Conditions typically involve:
    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., K2CO3)
    • Solvent (e.g., dioxane/water mixture)
    • Mild heating (80-100°C)
  • This method allows the coupling of a boronic acid derivative of the amino acid moiety with the brominated pyridine, preserving sensitive functional groups and stereochemistry.
Amination and Chiral Control
  • The amino group is introduced at the 3-position of the propanoic acid chain using chiral amino acid synthons or via asymmetric synthesis methods.
  • Chiral auxiliaries or catalysts may be employed to ensure the (3S) stereochemistry.
  • Amination can be performed by nucleophilic substitution or reductive amination depending on the intermediate used.
Bromination and Methylation of Pyridine Ring
  • The 5-bromo substituent is introduced by selective bromination of the pyridine ring using bromine in the presence of catalysts.
  • The 6-methyl group is either present in the starting pyridine or introduced via methylation reactions.
  • Careful control of reaction conditions is necessary to prevent over-bromination or unwanted side reactions.

Industrial and Large-Scale Synthesis Considerations

  • Industrial production emphasizes continuous flow reactors to improve yield, selectivity, and scalability.
  • Automated systems enable precise control of reaction parameters.
  • Environmentally friendly solvents and reagents are preferred to minimize waste and hazards.
  • High-throughput screening optimizes catalysts and conditions for maximum efficiency.

Reaction Conditions and Reagents Summary

Reaction Type Reagents Conditions Outcome
Bromination Br2, catalyst (e.g., FeBr3) Room temperature to mild heating Introduction of Br at 5-position on pyridine
Methylation Methyl iodide or methylation agents Base, solvent (e.g., DMF) Methyl group at 6-position
Suzuki Coupling Pd catalyst, K2CO3, boronic acid derivative 80-100°C, aqueous-organic solvent Coupling of amino acid and pyridine moieties
Amination Ammonia or amine source Mild conditions Introduction of amino group at 3-position
Deprotection Acid/base treatment Room temperature Removal of protecting groups to yield final acid

Analytical Monitoring and Purification

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Purity and stereochemistry are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and chiral HPLC.
  • Mass spectrometry (MS) is used for molecular weight confirmation.
  • Final purification is typically achieved by recrystallization or preparative chromatography.

Research Findings and Optimization

  • Studies show that Suzuki-Miyaura coupling provides the best balance of yield, stereochemical integrity, and functional group tolerance.
  • Optimization of catalyst loading, base concentration, and solvent system significantly impacts the purity and yield.
  • Alternative methods such as direct amination or reductive amination have been explored but often require harsher conditions or lead to racemization.
  • Continuous flow synthesis has demonstrated improved reproducibility and scalability in pilot plant settings.

This comprehensive synthesis strategy for this compound integrates classical organic synthesis techniques with modern catalytic methods and industrial process optimization to achieve high-purity, stereochemically defined products suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium azide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

a. Halogen-Substituted Pyridines
  • (3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride (CAS 2059911-97-4) Structure: Chlorine at the 6-position of pyridine; lacks the methyl group. Molecular Formula: C₈H₁₀Cl₂N₂O₂; MW: 237.08. The absence of a methyl group may decrease steric hindrance .
  • (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid (CAS 1270049-06-3) Structure: Chlorine at the 5-position; α-amino acid configuration. Molecular Formula: C₈H₉ClN₂O₂; MW: 200.62.
b. Non-Halogenated Pyridines
  • Molecular Formula: C₈H₁₀N₂O₂; MW: 166.18. Properties: The absence of halogen and methyl groups reduces steric and electronic effects, likely diminishing bioactivity compared to brominated analogs .

Phenyl and Heterocyclic Analogs

  • (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid (CAS 131690-60-3) Structure: Chlorophenyl group instead of pyridine. Molecular Formula: C₉H₁₀ClNO₂; MW: 199.63. Properties: The phenyl ring lacks the pyridine nitrogen, reducing hydrogen-bonding capacity and altering solubility .
  • (3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid (CAS 1270169-19-1) Structure: Bromine and methoxy groups on a phenyl ring. Molecular Formula: C₁₀H₁₂BrNO₃; MW: 274.11. Properties: The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound .

Indole and Indene Derivatives

  • Compound 1 and 2 from Structures: Feature indene or indole moieties with mercapto groups.

Key Comparative Data

Compound Name Substituents Molecular Formula MW Key Properties
Target Compound 5-Bromo-6-methylpyridin-2-yl C₉H₁₁BrN₂O₂ 273.10 High lipophilicity; potential for enhanced metabolic stability
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 6-Chloropyridin-2-yl C₈H₁₀Cl₂N₂O₂ 237.08 Lower lipophilicity; reduced steric effects
(S)-3-Amino-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl C₈H₁₀N₂O₂ 166.18 Minimal steric/electronic effects; limited bioactivity
(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl C₉H₁₀ClNO₂ 199.63 Altered solubility; weaker hydrogen bonding

Research Findings and Implications

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine, as seen in pyridine derivatives .
  • Methyl Group Impact: The 6-methyl group in the target compound likely improves metabolic stability by blocking oxidative degradation pathways, a feature absent in non-methylated analogs .
  • Stereochemical Influence: The 3S configuration is critical for chiral recognition in biological systems, as evidenced by activity differences in α- vs. β-amino acid derivatives .

Biological Activity

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid, known by its CAS number 1269803-74-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and implications in pharmacology.

  • Molecular Formula : C9H11BrN2O2
  • Molecular Weight : 259.1 g/mol
  • CAS Number : 1269803-74-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects and interactions with cellular pathways.

Cytotoxicity Studies

Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • A549 (Human Lung Adenocarcinoma) : IC50 < 10 µM, indicating strong inhibition of cell proliferation.
  • A375 (Human Melanoma) : IC50 = 5.7 µM, demonstrating selective cytotoxicity.

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Notes
A549<10Strong inhibition
A3755.7Selective cytotoxicity

The mechanism through which this compound exerts its effects is not fully elucidated; however, preliminary studies suggest it may involve the modulation of signaling pathways associated with cell growth and apoptosis. The presence of the bromine atom in its structure could enhance its interaction with biological targets, potentially increasing its potency compared to non-brominated analogs.

Case Studies

A study published in MDPI highlighted the compound's efficacy in inhibiting human umbilical vein endothelial cells (HUVEC), which are crucial for angiogenesis. The compound demonstrated an IC50 of 1.4 µM against VEGF-induced proliferation, suggesting potential applications in anti-angiogenic therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
Compound ASimilar4.0Moderate cytotoxicity
Compound BSimilar15.0Low cytotoxicity
(3S)-3-Amino...<10High cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.